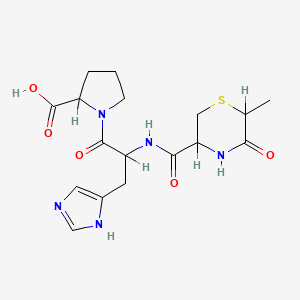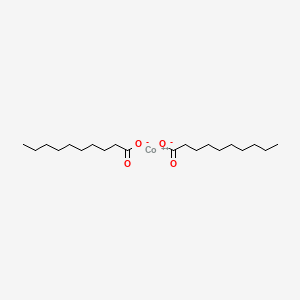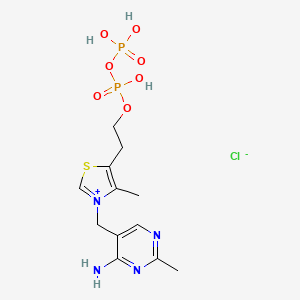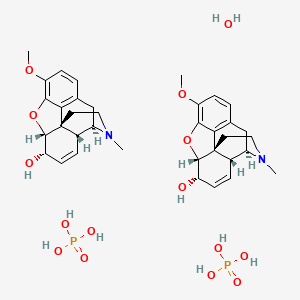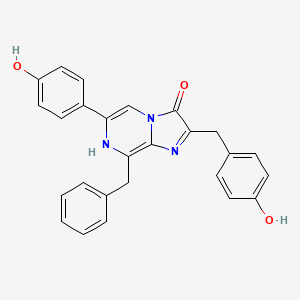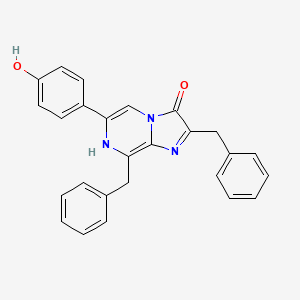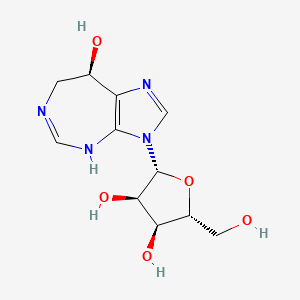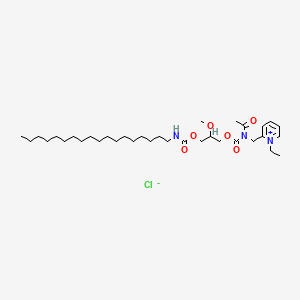
CV-6209
Vue d'ensemble
Description
CV-6209 is a potent antagonist of platelet-activating factor. It is one of the newer open-chain phospholipid analogues of platelet-activating factor with platelet-activating factor-antagonist properties. The formulation of this compound differs from the previously reported CV-3988 by replacing the phosphate group with an acetylcarbamate moiety, resulting in an over 80-fold increase in potency .
Applications De Recherche Scientifique
CV-6209 has several scientific research applications, including:
Cardiovascular Research: It is used to study the effects of platelet-activating factor antagonists on cardiovascular functions, particularly in the context of ischemia-reperfusion injury in heart and lung transplantation.
Pharmacological Studies: This compound is utilized in pharmacological studies to investigate its effects on platelet aggregation and hypotension.
Inflammatory Response Research: The compound is also used to study the role of platelet-activating factor in inflammatory responses.
Mécanisme D'action
CV-6209 exerts its effects by antagonizing the platelet-activating factor receptor. It inhibits the platelet-activating factor-induced aggregation of rabbit and human platelets and can inhibit platelet-activating factor-induced hypotension in rats . The molecular targets and pathways involved include the platelet-activating factor receptor and related signaling pathways .
Analyse Biochimique
Biochemical Properties
CV-6209 inhibits the aggregation of rabbit and human platelets induced by PAF with IC50 values of 75 and 170 nM, respectively . It has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen .
Cellular Effects
This compound is bioavailable, as it prevents PAF-induced hypotension in rats, while not blocking hypotension triggered by arachidonic acid, histamine, bradykinin, or isoproterenol .
Molecular Mechanism
This compound antagonizes the PAF receptor signaling, resulting in inhibition of PAF-induced aggregation of human and rabbit platelets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CV-6209 involves the replacement of the phosphate group in the previously reported compound CV-3988 with an acetylcarbamate moiety. This modification significantly enhances its potency as a platelet-activating factor antagonist .
Industrial Production Methods
The industrial production of this compound is not extensively documented in the public domain. it is known that the compound is synthesized and purified to achieve a high level of purity (≥98.0%) for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
CV-6209 primarily undergoes reactions related to its function as a platelet-activating factor antagonist. It inhibits platelet aggregation induced by platelet-activating factor but has little action on platelet aggregation induced by arachidonic acid, adenosine diphosphate, or collagen .
Common Reagents and Conditions
Inhibition of Platelet Aggregation: This compound inhibits the platelet-activating factor-induced aggregation of rabbit and human platelets with IC50 values of 75 nM and 170 nM, respectively.
Hypotension Inhibition: This compound can inhibit platelet-activating factor-induced hypotension in rats.
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibition of platelet aggregation and hypotension induced by platelet-activating factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
CV-3988: An earlier compound with a phosphate group instead of an acetylcarbamate moiety.
RP 48740: Another platelet-activating factor antagonist with similar properties.
Uniqueness
CV-6209 is unique due to its significantly enhanced potency compared to CV-3988, resulting from the replacement of the phosphate group with an acetylcarbamate moiety . This modification leads to an over 80-fold increase in potency, making this compound a more effective platelet-activating factor antagonist .
Propriétés
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCCVGQZPNXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100488-87-7 | |
| Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 6209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



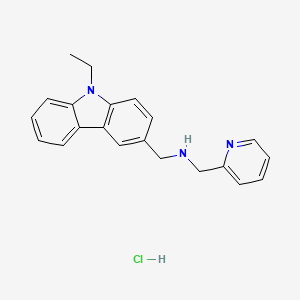
![3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide](/img/structure/B1669271.png)
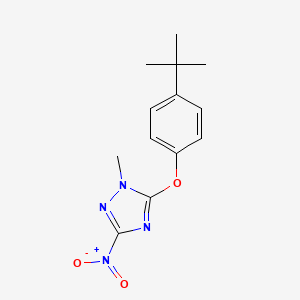
![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
